4-Amino-5-chloro-N-((4-((4-chlorophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide
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Overview
Description
4-Amino-5-chloro-N-((4-((4-chlorophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chloro group, and a morpholinyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-N-((4-((4-chlorophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-amino-5-chloro-2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Morpholinyl Group: The morpholinyl group is introduced by reacting the benzamide with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final compound is obtained by reacting the intermediate with 2-morpholinylethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-N-((4-((4-chlorophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
4-Amino-5-chloro-N-((4-((4-chlorophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-N-((4-((4-chlorophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide
- 4-Amino-5-chloro-3-hydroxy-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide
Uniqueness
4-Amino-5-chloro-N-((4-((4-chlorophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide is unique due to the presence of the morpholinyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds and makes it valuable for specific applications in scientific research and industry.
Properties
CAS No. |
112886-52-9 |
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Molecular Formula |
C21H25Cl2N3O3 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C21H25Cl2N3O3/c1-2-28-20-10-19(24)18(23)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(22)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) |
InChI Key |
ANLKCMVSGOASMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
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